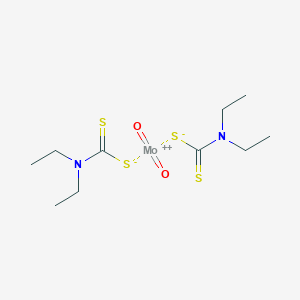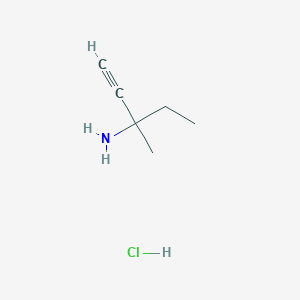![molecular formula C28H60N2O4Si B009661 N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 106868-86-4](/img/structure/B9661.png)
N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea
Overview
Description
N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is a chemical compound with the molecular formula C28H60N2O4Si . It has a molecular weight of 516.87 g/mol .
Synthesis Analysis
The synthesis of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea involves the reaction of 3-aminopropyltriethoxysilane with octadecylisocyanate . This reaction is exothermic and raises the temperature of the solution to 110°C . After cooling to ambient temperature, a waxy white solid is obtained .Molecular Structure Analysis
The molecular structure of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea consists of a long alkyl chain (octadecyl), a urea group, and a triethoxysilyl group . The presence of these functional groups gives the compound its unique properties .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is the reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate . This reaction is a type of urethane formation, which involves the reaction of an isocyanate with an amine to form a urea .Physical And Chemical Properties Analysis
N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is a waxy white solid at room temperature . It has a molecular weight of 516.87 g/mol . Further physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Safety And Hazards
The safety data sheet for N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
1-octadecyl-3-(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSZSVPLVNULBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603708 | |
| Record name | N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |
CAS RN |
106868-86-4 | |
| Record name | N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)




![Pentanol-N, [1-14C]](/img/structure/B9599.png)


